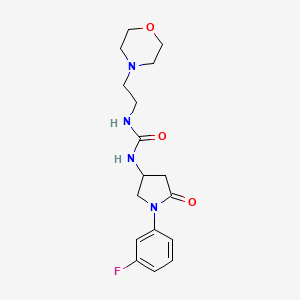

Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

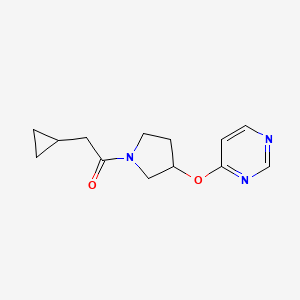

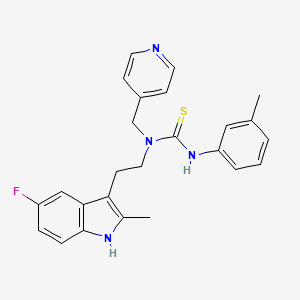

Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid, also known as Boc-L-Pro-N-Me-Pro-OH;TFA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely used in various research studies due to its unique properties and potential applications.

Applications De Recherche Scientifique

Synthesis and Molecular Docking

One area of application involves the synthesis of novel compounds for biological activity assessment. For instance, research has led to the creation of new pyridine and fused pyridine derivatives, which have shown moderate to good binding energies towards target proteins in silico molecular docking screenings, indicating potential for antimicrobial and antioxidant activities (Flefel et al., 2018).

Organocatalysis

Another application is in organocatalysis, where certain compounds, including those related to pyrrolidine and trifluoroacetic acid, catalyze reactions with high regio- and enantioselectivity. This showcases their potential in synthesizing complex organic molecules (Chowdhury & Ghosh, 2009).

Photoaffinity Reagents

Compounds synthesized through pathways involving benzyl N-methyl-N-pyrrolidin-3-ylcarbamate and trifluoroacetic acid have been used to develop new photoaffinity reagents for biochemical research. These reagents allow for the study of molecular interactions within biological systems (Chehade & Spielmann, 2000).

Influenza Neuraminidase Inhibitors

Research into the development of influenza neuraminidase inhibitors has involved the synthesis of compounds with pyrrolidine cores, demonstrating the importance of these molecules in creating potent antiviral agents (Wang et al., 2001).

Asymmetric Synthesis

The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has been employed as an effective organocatalyst in asymmetric intramolecular aldol reactions. This highlights its role in synthesizing chiral molecules, which are crucial in various areas of pharmaceutical research (Hayashi et al., 2007).

Mécanisme D'action

Mode of Action

It’s known that many compounds with a pyrrolidine structure can interact with various biological targets, leading to changes in cellular function . The specific interactions and resulting changes for EN300-6499600 require further investigation.

Biochemical Pathways

Many pyrrolidine-containing compounds are involved in a wide range of biochemical pathways, influencing various physiological processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect how EN300-6499600 interacts with its targets and its overall effectiveness

Propriétés

IUPAC Name |

benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.C2HF3O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,12,14H,7-10H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXKEFMBBSRVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)

![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)